dopamine 4-O-sulfate

Descripción general

Descripción

Dopamina 4-O-Sulfato es un metabolito plasmático circulante y un metabolito urinario mayor de la dopamina. Se forma por la acción de la sulfotransferasa 1A3 citosólica tanto en la dopamina exógena como en la endógena . Se ha demostrado que este compuesto se une al receptor del ácido gamma-aminobutírico (GABA), pero no a los receptores de dopamina D1 o D2 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Dopamina 4-O-Sulfato se puede sintetizar a partir del clorhidrato de dopamina. La síntesis implica la reacción de dopamina con ácido sulfúrico, lo que da como resultado la formación de dopamina 4-O-Sulfato . Las condiciones de reacción normalmente implican mantener la mezcla de reacción en un baño de hielo durante un período específico para controlar la velocidad de reacción y evitar reacciones secundarias .

Métodos de Producción Industrial: La producción industrial de dopamina 4-O-Sulfato sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Dopamina 4-O-Sulfato sufre diversas reacciones químicas, incluida la sulfoconjugación, donde se forma mediante la adición de un grupo sulfonato a la dopamina . Este compuesto también puede participar en reacciones de oxidación y reducción, aunque estas son menos comunes.

Reactivos y Condiciones Comunes: El principal reactivo utilizado en la síntesis de dopamina 4-O-Sulfato es el ácido sulfúrico . Las condiciones de reacción normalmente implican bajas temperaturas para controlar la velocidad de reacción y evitar la formación de subproductos .

Productos Principales Formados: El principal producto formado a partir de la reacción de dopamina con ácido sulfúrico es dopamina 4-O-Sulfato. Otros productos menores pueden incluir ácidos dopamina-2, -5 y -6-sulfónicos .

Aplicaciones Científicas De Investigación

Dopamina 4-O-Sulfato tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

Dopamina 4-O-Sulfato ejerce sus efectos uniéndose al receptor del ácido gamma-aminobutírico (GABA) . Esta interacción modula la actividad del receptor, influyendo en la neurotransmisión y diversos procesos fisiológicos. El compuesto no se une a los receptores de dopamina D1 o D2, lo que distingue su mecanismo de acción del de la dopamina misma .

Compuestos Similares:

Dopamina 3-O-Sulfato: Otro metabolito principal de la dopamina, que es más abundante en el cerebro en comparación con la dopamina 4-O-Sulfato.

5-Serotonina-Sulfato: Un conjugado sulfato de serotonina, involucrado en vías metabólicas similares.

Tiramina-4-O-Sulfato: Un conjugado sulfato de tiramina, otra amina biogénica.

Singularidad: Dopamina 4-O-Sulfato es único en su unión selectiva al receptor del ácido gamma-aminobutírico (GABA) y su vía metabólica distinta en comparación con otros metabolitos de la dopamina . Su papel específico en la neurotransmisión y sus posibles aplicaciones terapéuticas lo convierten en un compuesto de gran interés en la investigación científica .

Comparación Con Compuestos Similares

Dopamine 3-O-Sulfate: Another major metabolite of dopamine, which is more abundant in the brain compared to dopamine 4-O-Sulfate.

5-Serotonin-Sulfate: A sulfate conjugate of serotonin, involved in similar metabolic pathways.

Tyramine-4-O-Sulfate: A sulfate conjugate of tyramine, another biogenic amine.

Uniqueness: this compound is unique in its selective binding to the gamma-aminobutyric acid (GABA) receptor and its distinct metabolic pathway compared to other dopamine metabolites . Its specific role in neurotransmission and potential therapeutic applications make it a compound of significant interest in scientific research .

Actividad Biológica

Dopamine 4-O-sulfate (D4S) is a significant metabolite of the neurotransmitter dopamine, primarily formed through the action of sulfotransferase enzymes. It exists predominantly in the sulfated form in human circulation, accounting for over 90% of total dopamine levels. This compound plays a crucial role in dopamine metabolism and has implications for various physiological processes.

Metabolic Pathway

This compound is synthesized from dopamine via the enzyme aryl sulfotransferase (SULT1A3), which preferentially sulfonates the 3-hydroxy group of dopamine over the 4-hydroxy group, leading to differing concentrations of its isomers in circulation. D4S is present at about one-tenth the concentration of dopamine 3-O-sulfate (D3S) in human plasma .

Physiological Roles

Stability and Resistance to Autoxidation

Comparative Analysis of Dopamine Sulfate Isomers

| Parameter | Dopamine 3-O-Sulfate | This compound |

|---|---|---|

| Concentration in Plasma | Higher | Lower |

| Stability | Less stable | More stable |

| Metabolic Pathway | Predominantly formed | Formed but less favored |

| Physiological Role | Active modulation | Potentially inactive |

Case Studies and Research Findings

- Urinary Excretion in Parkinson's Disease : A study involving Parkinsonian patients revealed that when treated with L-DOPA, the excretion levels of D3S were significantly higher than those of D4S, suggesting that D3S may play a more active role in dopaminergic signaling under certain conditions .

- Gastrointestinal Production : Research has shown that most circulating dopamine sulfate originates from the gastrointestinal tract, where SULT1A3 is highly expressed. This highlights the gut's role in regulating systemic dopamine levels through sulfonation processes .

- Desulfation Studies : Investigations into the desulfation processes indicated that while D4S can be desulfated back to free dopamine, this process appears limited compared to D3S, which suggests a functional difference between these two metabolites in physiological contexts .

Propiedades

IUPAC Name |

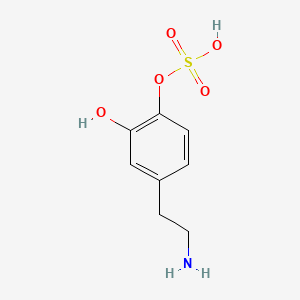

[4-(2-aminoethyl)-2-hydroxyphenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,10H,3-4,9H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKNNWJXAQTLFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191702 | |

| Record name | Dopamine 4-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine 4-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38339-02-5 | |

| Record name | Dopamine 4-O-sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38339-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine 4-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine 4-O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine 4-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

265 - 270.5 °C | |

| Record name | Dopamine 4-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.